molecular formula C8H7ClN2OS B3387960 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 854357-49-6

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B3387960
CAS No.: 854357-49-6
M. Wt: 214.67 g/mol
InChI Key: NJHQJNCNBUTPBF-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole ( 854357-49-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 8 H 7 ClN 2 OS and a molecular weight of 214.67 g/mol, this oxadiazole derivative features a thiophene ring and a reactive chloroethyl side chain . This specific molecular architecture, combining 1,3,4-oxadiazole and thiophene heterocycles, is of significant interest in medicinal chemistry. While the specific biological activity profile of this exact compound requires further investigation, research indicates that both 1,3,4-oxadiazole and thiophene ring systems are privileged scaffolds in drug discovery . Compounds containing these structures have been extensively studied and demonstrated a range of pharmacological activities, including potential anticancer properties . The reactive chloromethyl group attached to the oxadiazole ring can serve as a versatile handle for further chemical modification and synthesis of more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions. It is recommended to store the compound at 2-8°C .

Properties

IUPAC Name

2-(1-chloroethyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-5(9)7-10-11-8(12-7)6-3-2-4-13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHQJNCNBUTPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237000
Record name 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-49-6
Record name 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chloroethyl group.

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Dihydrothiophenes or other reduced forms of the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, as anticancer agents . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study synthesized several oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating promising results for compounds similar to this compound .

Antimicrobial Properties

Oxadiazoles are also known for their antimicrobial properties . The presence of the thiophene ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been investigated in various studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene moieties can enhance charge transport properties, leading to improved device performance .

Polymer Chemistry

In polymer chemistry, oxadiazole-containing polymers exhibit enhanced thermal stability and mechanical properties. The synthesis of copolymers incorporating this compound can lead to materials with tailored properties for advanced applications such as coatings and adhesives .

Case Studies

Study TitleFocusFindings
Synthesis of New 1,3,4-Oxadiazole DerivativesAnticancer ActivitySeveral derivatives showed significant cytotoxicity against cancer cell lines .
Evaluation of Antimicrobial ActivityAntimicrobial PropertiesCompounds demonstrated effective inhibition against various bacterial strains .
Investigation of Thermal PropertiesMaterial ScienceOxadiazole-based polymers exhibited superior thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby disrupting their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Activities
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole C₉H₈ClN₂OS 228.69* Thiophene-2-yl, 1-chloroethyl Not explicitly reported (N/A)
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole C₁₃H₁₀BrN₂OS 337.20 Thiophene-2-yl, 4-bromobenzyl Antimicrobial activity
2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole C₁₀H₈Cl₂N₂O 243.09 3-Chlorophenyl, 1-chloroethyl Structural data only
2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole C₁₁H₁₁ClN₂O 222.67 3-Methylphenyl, 1-chloroethyl Lab reagent (no bioactivity data)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole C₁₀H₁₀FNO₄S₂ 299.32 Sulfone groups Antibacterial (EC₅₀: 1.98 µg/mL vs. Xac)

*Calculated based on molecular formula.

Key Observations :

  • Thiophene vs.
  • Halogen Effects : Bromine (as in 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) increases molecular weight and lipophilicity, which correlates with improved antimicrobial activity . Chlorine in the chloroethyl group may enhance electrophilicity, influencing reactivity in substitution reactions .

Table 2: Bioactivity Profiles of Selected Oxadiazoles

Compound Antimicrobial Activity (MIC/EC₅₀) Anticonvulsant Activity Kinase Inhibition Potential
Target Compound N/A N/A N/A
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Moderate (vs. bacteria/fungi) Not tested Not reported
Sulfone-containing oxadiazole (from ) EC₅₀ = 1.98 µg/mL (Xac) N/A N/A
5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one N/A Weak N/A
2-(Benzo[b]thiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole N/A N/A Predicted VEGFR-2 inhibition

Key Findings :

  • Antimicrobial Activity : The 4-bromobenzyl derivative shows moderate antimicrobial activity, while sulfone-containing analogs exhibit superior antibacterial potency, highlighting the role of electron-withdrawing groups in enhancing bioactivity .

Biological Activity

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to compile and analyze the available literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole core exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, a library of oxadiazole derivatives was tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), showing significant cytotoxic effects .
  • Antimicrobial Activity : Compounds with the 1,3,4-oxadiazole structure have demonstrated antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making them potential candidates for antibiotic development .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase I. The interaction with these enzymes was confirmed through molecular docking studies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

  • Antiproliferative Effects : A study explored the structure-activity relationship (SAR) of newly synthesized oxadiazole derivatives. It found that certain compounds exhibited significant cytotoxicity in vitro against multiple cancer cell lines. The IC50 values for some derivatives were lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : Research indicated that some oxadiazole derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3. This suggests a mechanism where these compounds not only inhibit cell division but also promote programmed cell death .
  • Antimicrobial Studies : A comprehensive review on 1,3,4-oxadiazole derivatives reported their effectiveness against Mycobacterium bovis BCG, highlighting their potential in treating tuberculosis . The binding affinity to critical enzymes was assessed through molecular docking studies.

Data Tables

Biological Activity Cell Line/Pathogen IC50 Values Mechanism
AnticancerHCT-116< 10 µMTopoisomerase I inhibition
AnticancerHeLa< 15 µMInduction of apoptosis
AntimicrobialMycobacterium bovis BCGEffective at low concentrationsEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole?

  • Methodology : A common approach involves cyclization of acid hydrazides with chloroacetic acid derivatives in phosphorus oxychloride (POCl₃). For example, refluxing chloroacetic acid (1.2 eq) with a thiophene-containing acid hydrazide (1 eq) in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc) .
  • Key Steps : Monitor reaction progression using TLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., δ 5.09 ppm for CH₂Cl in oxadiazole; thiophene protons at δ 7.29–7.97 ppm) .
  • IR Spectroscopy : Detect C-Cl (650–800 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
  • Chromatography : Use TLC or HPLC with a polar/non-polar solvent system (e.g., 7:1 n-hexane:EtOAc) to confirm purity .

Q. What are the reactivity trends of the 1,3,4-oxadiazole core in this compound?

  • Substitution Reactions : The chlorinated ethyl group undergoes nucleophilic substitution (e.g., with piperazine derivatives to form analogs like 8a-c) .
  • Electrophilic Aromatic Substitution : The thiophene moiety can react at the 5-position due to electron-rich sulfur .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Methodology : Use software like AutoDock Vina to model interactions with target proteins (e.g., VEGFR-2 kinase). Focus on hydrogen bonding (oxadiazole N-atoms) and hydrophobic interactions (thiophene/chloroethyl groups) .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with known inhibitors and validate via in vitro kinase assays .

Q. What strategies optimize bioactivity while adhering to drug-likeness criteria?

  • Lipinski’s Rules : Ensure molecular weight <500, logP <5, and ≤5 H-bond donors/acceptors. Derivatives with piperazine substituents (e.g., 8a-c) improve solubility and bioavailability .
  • SAR Insights : Electron-withdrawing groups (e.g., Cl) enhance CNS activity; bulky substituents on the oxadiazole may reduce cytotoxicity .

Q. How do conflicting spectral or biological data arise, and how can they be resolved?

  • Case Example : Discrepancies in NMR shifts may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism in the oxadiazole ring. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Biological Replication : If in vitro activity contradicts docking predictions, re-evaluate assay conditions (e.g., ATP concentration in kinase assays) or test metabolite stability .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Optimization : Replace POCl₃ with safer cyclizing agents (e.g., SOCl₂) and optimize catalyst loading (e.g., Bleaching Earth Clay at 10 wt% in PEG-400) to enhance reproducibility .
  • Purification : Switch from column chromatography to recrystallization (e.g., aqueous acetic acid) for large-scale batches .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

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